Fmoc-L-2-Fluoro-4-chlorophe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-2-Fluoro-4-chlorophe: is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protecting group for amines. This compound is characterized by the presence of a fluorine and chlorine atom on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination and Chlorination:
Industrial Production Methods: The industrial production of Fmoc-L-2-Fluoro-4-chlorophe involves large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-L-2-Fluoro-4-chlorophe can undergo nucleophilic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different nucleophiles replacing the fluorine or chlorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-2-Fluoro-4-chlorophe is widely used in solid-phase peptide synthesis as a protecting group for amines.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Material Science: It is employed in the development of advanced materials and nanocomposites.
Mechanism of Action
Mechanism: The Fmoc group protects the amine group by forming a stable carbamate linkage. During peptide synthesis, the Fmoc group is removed by base treatment, typically using piperidine, to reveal the free amine group for further reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets during peptide synthesis, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the fluorine and chlorine atoms.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of fluorine and chlorine atoms.
Fmoc-L-Tryptophan: Features an indole ring instead of the substituted phenyl ring.
Uniqueness: Fmoc-L-2-Fluoro-4-chlorophe is unique due to the presence of both fluorine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2S)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFIDCGQXZES-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.